molecular formula C20H20O7 B12084073 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-6,7,8-trimethoxy- CAS No. 42206-91-7

4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-6,7,8-trimethoxy-

Cat. No.: B12084073
CAS No.: 42206-91-7
M. Wt: 372.4 g/mol
InChI Key: MNQMRHVEXBTNRO-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-6,7,8-trimethoxy- is a complex organic compound belonging to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a benzopyran core with multiple methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-6,7,8-trimethoxy- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-hydroxy-3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-6,7,8-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-6,7,8-trimethoxy- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-6,7,8-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in oxidative stress and inflammation.

    Modulating Signaling Pathways: Affecting signaling pathways related to cell proliferation and apoptosis.

    Interacting with Receptors: Binding to receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy-
  • 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-
  • 4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-(3,4-dimethoxyphenyl)-3-methoxy-

Uniqueness

4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-6,7,8-trimethoxy- is unique due to its specific arrangement of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and potential therapeutic applications.

Biological Activity

4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-6,7,8-trimethoxy-, also known as a flavonoid compound, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

  • Molecular Formula: C20_{20}H20_{20}O8_{8}
  • Molecular Weight: 388.3680 g/mol
  • CAS Registry Number: 479-90-3

The structure of this compound features multiple methoxy groups that contribute to its biological activity. The presence of these groups enhances the solubility and bioavailability of the compound.

Anticancer Properties

Research has demonstrated that 4H-1-Benzopyran-4-one derivatives exhibit significant anticancer activities against various cancer cell lines. Notably:

  • Inhibition of Cancer Cell Proliferation: A study reported that compounds derived from benzopyran exhibited IC50_{50} values in the micromolar range against prostate (DU-145), cervical (HeLa), lung (A549), liver (HepG2), and breast cancer (MCF-7) cell lines .
Cell Line IC50_{50} (µM) Effect
DU-1450.054High inhibition
HeLa0.048High inhibition
A549VariesModerate inhibition
HepG2VariesModerate inhibition
MCF-7VariesModerate inhibition

The compound was noted for inducing apoptosis through activation of caspases and disrupting microtubule dynamics, which is critical in cancer cell division .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential in reducing inflammation. Studies indicate that flavonoids can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antioxidant Activity

The antioxidant capacity of 4H-1-Benzopyran-4-one is attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is essential for protecting cells from damage associated with various diseases.

Case Studies

  • Study on Uterotrophic Activity:
    A study evaluated the uterotrophic effects of various benzopyran derivatives in mature female albino rats. The compound demonstrated significant uterotrophic activity, indicating potential applications in reproductive health .
  • Evaluation in Animal Models:
    In vivo studies showed that administration of benzopyran derivatives resulted in reduced tumor growth in animal models of cancer. The mechanisms involved include modulation of apoptosis pathways and inhibition of angiogenesis.

Properties

CAS No.

42206-91-7

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-6,7,8-trimethoxychromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-14-7-6-11(8-16(14)23-2)15-10-13(21)12-9-17(24-3)19(25-4)20(26-5)18(12)27-15/h6-10H,1-5H3

InChI Key

MNQMRHVEXBTNRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=CC(=C(C(=C3O2)OC)OC)OC)OC

Origin of Product

United States

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